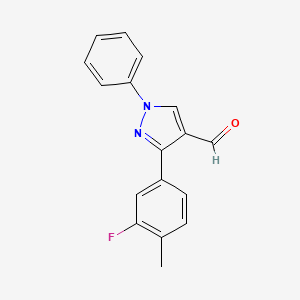

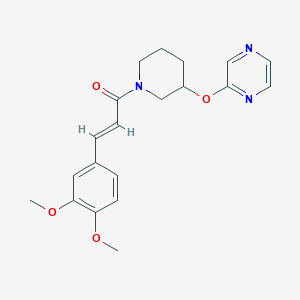

![molecular formula C16H16FN3OS2 B2437456 N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide CAS No. 380638-34-6](/img/structure/B2437456.png)

N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antiviral/Antimicrobial Activities

- N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide is involved in the synthesis of urea and thiourea derivatives of piperazine with potential antiviral and antimicrobial activities. For instance, compounds synthesized using similar structures showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Spectroscopic Studies and Crystal Structure

- The compound's derivatives have been characterized through spectroscopic techniques and crystal structure analysis. For example, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, a derivative, was analyzed using FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, and its crystal structure was determined (Balaban et al., 2008).

PET Tracer Development for Neuropsychiatric Disorders

- Derivatives of this compound are used in developing PET tracers. For instance, certain derivatives have shown potential as PET radioligands for quantification of 5-HT1A receptors, which are significant in studying neuropsychiatric disorders (García et al., 2014).

Imaging Fatty Acid Amide Hydrolase in Brain

- In positron emission tomography (PET) imaging, some derivatives have been developed for in vivo visualization of fatty acid amide hydrolase (FAAH) in the brain. These compounds demonstrate high binding affinity for FAAH, making them useful in brain imaging studies (Shimoda et al., 2015).

Dopamine D3 Receptor Imaging

- Novel carbon-11-labeled carboxamide derivatives of the compound have been synthesized for potential use in PET imaging of dopamine D3 receptors. These radioligands are significant in researching dopamine's role in various neurological conditions (Gao et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide is currently unknown. The compound contains a 4-fluorophenylpiperazine moiety , which is a common structural feature in many pharmaceuticals and is known to interact with various receptors in the body.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, compounds with a 4-fluorophenylpiperazine structure can interact with their targets (often receptors or enzymes) by binding to their active sites, leading to a change in the target’s function . The exact nature of this interaction and the resulting changes would depend on the specific target.

Biochemical Pathways

Given the presence of the 4-fluorophenylpiperazine moiety, it’s possible that the compound could influence pathways involving neurotransmission, as many drugs with this structure are known to do .

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3OS2/c17-12-3-5-13(6-4-12)19-7-9-20(10-8-19)16(22)18-15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGFFNYPHLZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2437376.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437377.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2437381.png)

![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2437393.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)